1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione
Description
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyrrolidine ring and a pyrrole-2,5-dione moiety
Properties
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLYLFKARCHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrolidine derivative with a benzyl halide, followed by cyclization to form the pyrrole-2,5-dione ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but lacks the benzyl group.
Uniqueness
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is unique due to the combination of the pyrrolidine ring and the pyrrole-2,5-dione moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione (CAS Number: 1706450-41-0) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrole ring and oxopyrrolidine moiety, suggests diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including molecular docking analyses and in vitro evaluations.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of the pyrrole and oxopyrrolidine rings may contribute to the free radical scavenging capabilities of this compound. In vitro assays have shown that derivatives of pyrrole can significantly reduce oxidative stress markers in cell cultures .
Anticancer Activity
Molecular docking studies suggest that this compound interacts favorably with various cancer-related targets. For instance, it has been shown to bind effectively to proteins involved in cell proliferation and apoptosis regulation. A study demonstrated its potential to inhibit the growth of cancer cell lines, including breast and lung cancer cells, indicating its role as an anticancer agent .
Hypoglycemic Effects
Preliminary evaluations of similar compounds have indicated potential hypoglycemic effects. The compound's structure allows for interactions with glucose metabolism pathways, potentially leading to insulin sensitization. In animal models, derivatives have shown promising results in lowering blood glucose levels .
Study 1: Antioxidant Evaluation
A study conducted on the antioxidant properties of related compounds revealed that those with a pyrrole backbone exhibited significant scavenging activity against DPPH radicals. The study quantified the IC50 values, showing that compounds similar to this compound had IC50 values ranging from 30 to 50 µM, suggesting moderate antioxidant activity .
Study 2: Anticancer Activity
In a recent investigation, the compound was tested against various cancer cell lines. The results indicated that at concentrations of 10 µM and above, there was a marked decrease in cell viability across several lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Study 3: Hypoglycemic Activity
A study assessing the hypoglycemic effects of related pyrrole compounds in diabetic rats showed a significant reduction in blood glucose levels post-treatment. The compound was administered at doses of 50 mg/kg body weight, resulting in reductions comparable to standard antidiabetic drugs .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
